molecular formula C6H5NS B12357667 3-Methylidenepyridine-2-thione

3-Methylidenepyridine-2-thione

Cat. No.: B12357667
M. Wt: 123.18 g/mol
InChI Key: FXKIZUSZPHKREF-UHFFFAOYSA-N
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Description

3-Methylidenepyridine-2-thione: is a heterocyclic compound containing a pyridine ring with a thione group at the second position and a methylene group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridine-2-thione typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the condensation of 2-cyanoethanethioamide with appropriate aldehydes under reflux conditions in the presence of a base . This reaction produces the desired thione derivative through a series of intermediate steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenepyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-Methylidenepyridine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methylidenepyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • 2-Thioxopyridine-3-carbonitrile
  • Thieno[2,3-b]pyridines
  • 3-Methylpyridine

Comparison: 3-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylene group, which confer distinct reactivity compared to similar compounds. For example, 2-Thioxopyridine-3-carbonitrile lacks the methylene group, affecting its chemical behavior and applications. Thieno[2,3-b]pyridines have a fused ring system, leading to different electronic properties and biological activities .

Properties

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

3-methylidenepyridine-2-thione

InChI

InChI=1S/C6H5NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H2

InChI Key

FXKIZUSZPHKREF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC=NC1=S

Origin of Product

United States

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